2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18102016
InChI: InChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC18102016

Molecular Formula: C7H11N3OS

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide -

Specification

Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
IUPAC Name 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)
Standard InChI Key INBQGTYKPYRGDE-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)CNC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide (IUPAC name: 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide) is a small-molecule organic compound with the molecular formula C₇H₁₁N₃OS and a molecular weight of 221.71 g/mol . Its structure comprises a central acetamide group bridging a methylamino moiety (-NHCH₃) and a 5-methyl-substituted thiazole ring (Fig. 1).

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC₇H₁₁N₃OSPubChem
Molecular weight221.71 g/molPubChem
SMILESCC1=CN=C(S1)NC(=O)CNCPubChem
InChIInChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)PubChem

The thiazole ring’s electron-rich nature and the acetamide’s hydrogen-bonding capacity suggest potential interactions with biological targets, particularly enzymes or receptors requiring planar aromatic recognition sites .

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs with similar substitution patterns provide insights. For instance:

  • Infrared (IR) spectroscopy: The carbonyl (C=O) stretch in related acetamides appears near 1650–1680 cm⁻¹, while thiazole C=N vibrations occur at ~1550 cm⁻¹ .

  • NMR: The methyl group on the thiazole ring typically resonates as a singlet near δ 2.3 ppm (¹H NMR), and the methylamino protons appear as a broad singlet at δ 2.8–3.2 ppm .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-(methylamino)-N-(5-methylthiazol-2-yl)acetamide likely involves multi-step functionalization of a thiazole precursor. A plausible pathway, inferred from related methodologies , proceeds as follows:

  • Thiazole core formation: Condensation of thiourea with α-bromo ketones yields 2-aminothiazoles. For 5-methylthiazol-2-amine, bromoacetone serves as the ketone precursor.

  • Acetamide installation: Reaction of 5-methylthiazol-2-amine with chloroacetyl chloride forms N-(5-methylthiazol-2-yl)chloroacetamide.

  • Methylamine substitution: Displacement of the chloride by methylamine introduces the methylamino group, yielding the target compound.

Critical parameters:

  • Solvent choice (e.g., dry acetonitrile or methanol) influences reaction efficiency .

  • Catalytic bases like triethylamine facilitate deprotonation during amide bond formation .

Reactivity and Stability

The compound’s reactivity centers on its:

  • Acetamide group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

  • Thiazole ring: Electrophilic substitution at the 4-position is feasible due to electron-donating methyl and amino groups .

  • Methylamino side chain: Capable of forming hydrogen bonds or undergoing alkylation reactions.

Stability studies indicate that the hydrochloride salt (CID 155970501) exhibits enhanced solubility in polar solvents compared to the free base .

CompoundTargetIC₅₀/EC₅₀Source
2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamideHSET (predicted)Not reported-
CCT341932 HSET2.7 μM
Derivative 11 P. falciparum0.8 μM

Structure-Activity Relationships (SAR)

Key structural determinants for bioactivity include:

  • Thiazole substitution: 5-Methyl groups enhance membrane permeability via lipophilicity .

  • Acetamide linker: Optimal chain length (e.g., two-carbon spacer) balances rigidity and flexibility for target engagement .

  • Methylamino group: Introduces basicity, potentially improving solubility and hydrogen-bond donor capacity .

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s structural similarity to HSET inhibitors suggests potential in targeting centrosome-amplified cancers (e.g., triple-negative breast cancer). HSET inhibition forces multipolar spindle formation, leading to mitotic catastrophe .

Antimicrobial Development

Thiazole acetamides have demonstrated antimalarial activity by inhibiting hemozoin formation . The methylamino group may enhance binding to heme crystals, a mechanism worth exploring for this compound.

Comparative Analysis with Analogous Compounds

N-(5-Iodo-4-methylthiazol-2-yl)acetamide (CID 2033-46-7)

  • Structural difference: Iodo substitution at position 5 vs. methylamino group.

  • Applications: Used as a radiolabeling precursor in imaging studies, unlike the methylamino derivative’s therapeutic focus.

CCT341932

  • Key distinction: Incorporates a benzamidopropanamido group instead of methylamino.

  • Potency: Nanomolar HSET inhibition due to extended hydrophobic interactions .

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